molecular formula C21H22N4O B2671352 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 1798410-46-4

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2671352
CAS No.: 1798410-46-4
M. Wt: 346.434
InChI Key: VLKUYICHMROJOX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide is a synthetic organic compound featuring a cinnamamide moiety linked via a methylene group to a piperidin-4-yl ring, which is substituted with a 3-cyanopyridin-2-yl group.

The synthesis of such compounds typically involves multi-step reactions, including amide coupling and heterocyclic ring functionalization. For example, related cinnamamide derivatives (e.g., compound 4212 in ) are synthesized via condensation of oxazolones with amines, a method that may parallel the target compound’s preparation .

Properties

IUPAC Name

(E)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c22-15-19-7-4-12-23-21(19)25-13-10-18(11-14-25)16-24-20(26)9-8-17-5-2-1-3-6-17/h1-9,12,18H,10-11,13-14,16H2,(H,24,26)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKUYICHMROJOX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Cyanopyridine Group: The cyanopyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a cyanide source.

    Coupling with Cinnamamide: The final step involves coupling the piperidine intermediate with cinnamamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium cyanide in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Cinnamamide Moieties

Compound 4212 : (Z)-2-Cinnamamido-N-propyl-3-(pyridin-3-yl)acrylamide () shares the cinnamamide backbone but differs in substituents:

  • Pyridine position: Pyridin-3-yl vs. 3-cyanopyridin-2-yl in the target compound.
  • Linkage : A propylamine chain replaces the piperidin-4-ylmethyl group.

Piperidine-Containing Opioid Analogues

4'-Methyl Acetyl Fentanyl (): This fentanyl analog features a piperidin-4-yl group substituted with a phenethyl chain and acetylated amine.

  • Key differences: The target compound lacks the phenethyl opioid pharmacophore and instead incorporates a cinnamamide-cyanopyridine system.
  • Implications: Fentanyl derivatives target μ-opioid receptors with high potency, whereas the target compound’s cyanopyridine group may redirect activity toward non-opioid targets (e.g., ion channels or enzymes) .

β-Methyl Fentanyl (): Contains a phenylpropanamide group attached to piperidine.

  • Structural contrast : The cinnamamide group in the target compound introduces greater rigidity compared to the flexible phenylpropanamide chain, which could influence metabolic stability and receptor selectivity .

Heterocyclic Piperidine Derivatives

Goxalapladib (): A 1,8-naphthyridine-based compound with a piperidin-4-yl group and trifluoromethyl biphenyl substituents.

  • Comparison: Goxalapladib’s naphthyridine core and trifluoromethyl groups contrast with the target’s simpler cyanopyridine and cinnamamide system.
  • Therapeutic relevance: Goxalapladib is used for atherosclerosis, suggesting the target compound’s piperidine-cyanopyridine motif could be adapted for cardiovascular applications, albeit with differing solubility and bioavailability profiles .

tert-Butyl N-[1-[1-(3-Cyanopyridin-2-yl)benzimidazol-2-yl]piperidin-4-yl]carbamate (): Shares the 3-cyanopyridin-2-yl substituent but replaces cinnamamide with a benzimidazole-carbamate system.

  • Impact of substitution : The benzimidazole group may enhance DNA intercalation or kinase inhibition, whereas the cinnamamide in the target compound could favor protein-binding interactions (e.g., with tubulin or serotonin receptors) .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Targets
Target Compound Cinnamamide + piperidine 3-Cyanopyridin-2-yl, methylene linkage ~377.4 (estimated) Enzymes, ion channels
Compound 4212 Cinnamamide + acrylamide Pyridin-3-yl, propylamine ~335.4 Kinases, inflammatory pathways
4'-Methyl Acetyl Fentanyl Fentanyl analog Phenethyl, acetyl group ~324.4 μ-opioid receptor
Goxalapladib 1,8-Naphthyridine + piperidine Trifluoromethyl biphenyl ~718.8 Atherosclerosis-related enzymes
Compound Benzimidazole + piperidine 3-Cyanopyridin-2-yl, carbamate ~449.5 (CAS 1146080-31-0) Kinases, DNA

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for compound 4212 (), emphasizing oxazolone intermediates and amine coupling .
  • Bioactivity Trends: Piperidine-cyanopyridine hybrids (e.g., ) show versatility in targeting diverse pathways, suggesting the target compound could be optimized for CNS or anticancer applications .
  • Regulatory Considerations : Fentanyl analogs () are controlled substances, but the target compound’s distinct structure may avoid such restrictions unless activity overlaps with opioid pathways .

Biological Activity

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.

Structure and Properties

The compound this compound features a piperidine ring substituted with a cyanopyridine moiety and linked to a cinnamamide structure. This unique structure contributes to its biological properties.

Antiproliferative Effects

Research has demonstrated that cinnamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies evaluating related compounds have shown variable cytotoxicity against HepG2 liver cancer cells using the MTT assay. The IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation:

CompoundIC50 (µM)Notes
Cinnamide Derivative 153.20Moderate cytotoxicity
Cinnamide Derivative 219.57–38.12Increased activity with specific substitutions
N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone4.23Most potent among tested compounds

The data suggests that structural modifications significantly influence the antiproliferative activity, with certain substitutions enhancing lipophilicity and cytotoxicity .

The mechanism by which this compound induces cytotoxicity may involve apoptosis pathways. Studies indicate that certain derivatives can upregulate apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl2. This modulation leads to increased apoptosis rates in treated cells .

Case Studies

Several case studies have highlighted the potential of cinnamide derivatives in cancer therapy:

  • HepG2 Cell Line Study : In vitro studies showed that compounds similar to this compound induced significant apoptosis in HepG2 cells, with a marked increase in early and late apoptotic cells observed after treatment .
  • Cytotoxicity Assessment : A comparative analysis of different cinnamide derivatives revealed that modifications to the phenyl ring were critical for enhancing antiproliferative effects. The most active derivatives exhibited IC50 values significantly lower than standard chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.